molecular formula C9H5Cl2NO B8785094 6,7-Dichloroquinolin-2(1h)-one

6,7-Dichloroquinolin-2(1h)-one

Cat. No.: B8785094
M. Wt: 214.04 g/mol
InChI Key: PJQNCNSQIBZTQY-UHFFFAOYSA-N
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Description

6,7-Dichloroquinolin-2(1H)-one is a halogenated quinolinone derivative characterized by chlorine atoms at positions 6 and 7 and a ketone group at position 2. Its synthesis typically involves the oxidation of 2-hydroxyquinolin-8-ol or 2-chloroquinolin-8-ol precursors, as demonstrated in Scheme 2 of . The compound’s structure has been confirmed via $ ^1H $- and $ ^{13}C $-NMR spectroscopy, which is critical for validating its regiochemistry and purity .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

6,7-dichloro-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)

InChI Key

PJQNCNSQIBZTQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Quinolin-2(1H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
6,7-Dichloroquinolin-2(1H)-one 6-Cl, 7-Cl C$9$H$5$Cl$_2$NO 214.05 $ ^1H $-NMR: δ 6.5–7.5 (aromatic H)
6,7-Dimethyl-2(1H)-quinolinone 6-CH$3$, 7-CH$3$ C${11}$H${11}$NO 173.21 $ ^{13}C $-NMR: δ 20.1 (CH$_3$), 110–150 (aromatic C)
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one 4-Cl, 6-OCH$3$, 7-OCH$3$ C${11}$H${10}$ClNO$_3$ 239.65 IR: 1654 cm$^{-1}$ (C=O)
6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one 6,7-O-CH$_2$-O, 4-Ph C${16}$H${11}$NO$_3$ 265.27 $ ^1H $-NMR: δ 5.93 (s, -OCH$_2$O-), 6.48–7.35 (aromatic H)

Key Observations:

  • Halogen vs.
  • Methoxy vs. Methylenedioxy Groups : Methoxy substituents (e.g., 4-Chloro-6,7-dimethoxy) increase solubility in polar solvents, whereas the methylenedioxy group (6,7-O-CH$_2$-O) in enhances ring planarity and stability, as seen in its distinct $ ^1H $-NMR methylenedioxy signal (δ 5.93) .

Crystallographic and Conformational Differences

  • 6,7-Difluoroquinoxalin-2(1H)-one (): The planar quinoxalinone ring in this fluorinated analog contrasts with quinolinones, which may adopt slight non-planar conformations due to steric effects from substituents.
  • Safety Profiles: 6,7-Dichloro-2-methyl-4-quinolinol () highlights that methyl groups at position 2 reduce acute toxicity compared to unsubstituted dichloro derivatives, likely due to decreased reactivity .

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